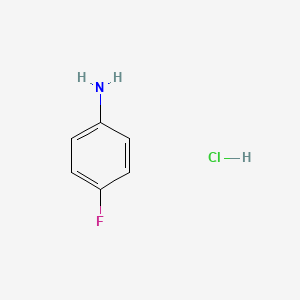

4-Fluoroaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCWFLTXPVGHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514622 | |

| Record name | 4-Fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-07-8 | |

| Record name | Benzenamine, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoroaniline Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroaniline hydrochloride is an organofluorine compound that serves as a critical building block in organic synthesis. It is the hydrochloride salt of 4-fluoroaniline, featuring a fluorine atom at the para position of the aniline ring. This substitution imparts unique chemical properties that make it a valuable precursor in the development of pharmaceuticals and agrochemicals. Its role as a synthetic intermediate is particularly prominent in medicinal chemistry, where the introduction of fluorine can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and safety considerations.

Chemical Structure and Identifiers

The structure of this compound consists of a 4-fluorophenylaminium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the amino group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 4-fluoroaniline;hydrochloride | N/A |

| CAS Number | 2146-07-8 | N/A |

| Molecular Formula | C₆H₆FN·HCl | [1] |

| Molecular Weight | 147.58 g/mol | [1] |

| SMILES | C1=CC(=CC=C1N)F.Cl | N/A |

| InChI | InChI=1S/C6H6FN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | [2] |

| InChI Key | RQCWFLTXPVGHLK-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physicochemical properties of this compound and its free base form, 4-fluoroaniline, are summarized below. The hydrochloride salt is typically a solid at room temperature, while the free aniline is an oily liquid.

Table 2: Physicochemical Data

| Property | Value | Notes | Reference |

|---|---|---|---|

| Appearance | Colorless to pale yellow solid | For the hydrochloride salt | N/A |

| Melting Point | Not available | Data for hydrochloride salt not found | N/A |

| Boiling Point | ~187 °C | For the free base (4-fluoroaniline); salt form decomposes | [3][4] |

| Solubility | Slightly soluble in water | For the free base (33 g/L at 20 °C) | [2][4][5] |

| Soluble in Alcohol, Ether | For the free base | [2][6] | |

| Density | ~1.173 g/mL at 25 °C | For the free base (4-fluoroaniline) | [3][4] |

| pKa | 4.65 at 25 °C | For the conjugate acid of the free base |[4] |

Synthesis and Experimental Protocols

The most common pathway for synthesizing this compound involves a two-step process starting from 4-fluoronitrobenzene. The first step is the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Representative Synthesis

This protocol is a representative method based on established procedures for the reduction of nitroaromatics and subsequent salt formation.[7][8][9]

Step 1: Catalytic Hydrogenation of 4-Fluoronitrobenzene

-

Reactor Setup: Charge a hydrogenation reactor (autoclave) with 4-fluoronitrobenzene (1.0 eq), a catalytic amount of 10% Palladium on Carbon (Pd/C, ~1-2 mol%), and a suitable solvent such as methanol or ethanol.[7] The substrate to catalyst ratio can range from 200:1 to 400:1 by mass.[9]

-

Inerting: Seal the reactor and purge the system three to five times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.[9]

-

Reaction: Begin vigorous stirring and heat the mixture to a temperature between 50-100 °C.[9] The reaction is typically complete within 3-10 hours.[7][9]

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: After completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge again with an inert gas.

-

Catalyst Removal: Filter the reaction mixture while warm through a pad of celite to remove the Pd/C catalyst.[7] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoroaniline, which typically appears as a yellow to brown oil.[7]

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude 4-fluoroaniline in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a pre-chilled solution of HCl in the same solvent.[10]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Drying: Dry the final product, this compound, under vacuum to obtain a crystalline solid.

Safety and Handling

4-Fluoroaniline and its hydrochloride salt are hazardous chemicals that require careful handling in a controlled laboratory environment. The parent compound, 4-fluoroaniline, is classified as toxic and corrosive.[11][12]

Table 3: GHS Hazard Information for 4-Fluoroaniline

| Category | Information | Reference |

|---|---|---|

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5] |

| Signal Word | Danger | [5][12] |

| Hazard Statements | H302: Harmful if swallowed. | [11][12] |

| H314: Causes severe skin burns and eye damage. | [11][12] | |

| H335: May cause respiratory irritation. | [11] | |

| H351: Suspected of causing cancer. | [11] | |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [11] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] | |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [11] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

| | P310: Immediately call a POISON CENTER or doctor/physician. | N/A |

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14]

-

Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[4][14]

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

Applications in Research and Development

This compound is a versatile intermediate with applications across several scientific domains:

-

Pharmaceutical Development: It is a key starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[15] The fluorine atom can enhance metabolic stability and binding affinity.

-

Agrochemicals: The compound is used in the manufacturing of fungicides and herbicides.[15]

-

Material Science: It serves as a monomer or building block for specialty polymers and dyes.[15]

-

Ligand Chemistry: The amine group can coordinate with transition metals, allowing its use in the development of novel catalysts and materials.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 371-40-4 CAS MSDS (4-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 371-40-4 CAS | 4-FLUOROANILINE | Laboratory Chemicals | Article No. 3856F [lobachemie.com]

- 6. 4-Fluoroaniline | 371-40-4 | TCI AMERICA [tcichemicals.com]

- 7. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. lobachemie.com [lobachemie.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. chemimpex.com [chemimpex.com]

4-Fluoroaniline hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoroaniline hydrochloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis, key reactions, and applications, with a focus on its role in drug development.

Core Chemical Identity and Properties

This compound is the salt of the organofluorine compound 4-fluoroaniline. The strategic placement of a fluorine atom at the para-position of the aniline ring imparts unique electronic properties that enhance its reactivity and utility as a synthetic building block.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| Compound Name | This compound | |

| CAS Number | 2146-07-8 | [1] |

| Molecular Formula | C₆H₇ClFN | [2] |

| Molecular Weight | 147.58 g/mol | [2] |

| Parent Compound | 4-Fluoroaniline | |

| Parent CAS Number | 371-40-4 | [3][4] |

| Parent Molecular Weight | 111.12 g/mol | [3][4] |

| Parent Melting Point | -1.9 °C | [3] |

| Parent Boiling Point | 187 °C | [3] |

| Parent Density | 1.173 g/mL at 25 °C | [5] |

| Parent Water Solubility | 33 g/L at 20 °C | [3][6] |

| Parent pKa (conjugate acid) | 4.65 at 25 °C | [7] |

| Appearance (Hydrochloride) | Expected to be a crystalline solid | |

| Solubility (Hydrochloride) | Expected to have higher water solubility than the free base |

Synthesis of this compound

The industrial synthesis of 4-fluoroaniline, the precursor to the hydrochloride salt, is most commonly achieved through the reduction of 4-fluoronitrobenzene. The subsequent salt formation is a straightforward acid-base reaction.

Step 1: Reduction of 4-Fluoronitrobenzene to 4-Fluoroaniline

This protocol is based on catalytic hydrogenation, a clean and high-yield method.

-

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite) for filtration

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

-

-

Procedure:

-

Charge the reaction vessel with a solution of 4-fluoronitrobenzene in methanol.

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically around 1-2 mol% relative to the substrate.

-

Seal the vessel and purge it several times with hydrogen gas to ensure an inert atmosphere is replaced.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

-

Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-fluoroaniline, often as a pale yellow oil.

-

Step 2: Formation of this compound

-

Materials:

-

Crude 4-fluoroaniline from Step 1

-

Concentrated Hydrochloric Acid (HCl) or anhydrous HCl gas

-

A suitable solvent (e.g., ethanol, diethyl ether)

-

-

Procedure:

-

Dissolve the crude 4-fluoroaniline in a minimal amount of a suitable organic solvent like ethanol.[8]

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.[8]

-

The hydrochloride salt will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Key Reactions and Applications in Drug Development

This compound is a vital intermediate, particularly in the synthesis of fluoroquinolone antibiotics. The aniline nitrogen serves as a nucleophile in various bond-forming reactions.

The following protocol demonstrates a typical N-acylation reaction. Since the hydrochloride salt is used, a base is required to liberate the free amine for it to act as a nucleophile.

-

Objective: To synthesize N-(4-fluorophenyl)acetamide from this compound.

-

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Water

-

Ice bath

-

Filtration apparatus

-

-

Procedure (adapted from a general protocol for aniline acetylation[9]):

-

Dissolve this compound in water. A clear solution of the anilinium salt should form.

-

In a separate flask, prepare an aqueous solution of sodium acetate. This will act as the base.

-

To the stirring solution of this compound, add acetic anhydride.

-

Immediately add the sodium acetate solution to the mixture. The sodium acetate neutralizes the hydrochloride, freeing the 4-fluoroaniline to react with the acetic anhydride.

-

A white precipitate of N-(4-fluorophenyl)acetamide should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

4-Fluoroaniline and its derivatives are foundational to the synthesis of many fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]

Spectroscopic Characterization (1H and 13C NMR)

The NMR spectra of 4-fluoroaniline are well-characterized. For the hydrochloride salt, protonation of the amino group to form the anilinium ion (-NH₃⁺) leads to a downfield shift (deshielding) of the aromatic protons and carbons due to the electron-withdrawing nature of the positively charged group. The characteristic C-F coupling patterns will remain.

Table 2: Representative NMR Data for the Parent 4-Fluoroaniline

| Nucleus | Expected Chemical Shifts (ppm) and Coupling |

| ¹H NMR | Aromatic protons will appear as two multiplets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) than those ortho to the fluorine atom. The NH₂ protons typically appear as a broad singlet. |

| ¹³C NMR | Four signals are expected for the aromatic carbons. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear significantly downfield. The other carbons will show smaller two-, three-, and four-bond C-F couplings. |

Note: Actual chemical shifts can vary based on the solvent and concentration. For the hydrochloride salt, all aromatic signals would be shifted downfield.

Safety and Handling

4-Fluoroaniline and its hydrochloride salt should be handled with care, following standard laboratory safety procedures.

-

Hazards: The parent compound is harmful if swallowed and causes skin and eye irritation.[6] It is crucial to avoid personal contact.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[6]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents. Keep containers tightly sealed.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Buy 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride | 2225142-16-3 [smolecule.com]

- 3. 371-40-4 CAS | 4-FLUOROANILINE | Laboratory Chemicals | Article No. 3856F [lobachemie.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 4-Fluoroaniline, 98% | Fisher Scientific [fishersci.ca]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 4-Fluoroaniline Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-fluoroaniline hydrochloride in organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on providing the theoretical framework, qualitative solubility information, and detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings.

Introduction to this compound and its Solubility

This compound is the hydrochloride salt of the organofluorine compound 4-fluoroaniline.[1][2] It is a colorless to pale yellow solid that serves as a key building block in organic synthesis, particularly in the fields of medicinal chemistry for the development of pharmaceuticals and in the manufacturing of agrochemicals.[1][2] The solubility of this compound is a critical physical property that influences reaction kinetics, purification methods such as crystallization, and the formulation of final products.

The conversion of 4-fluoroaniline, a weak base, to its hydrochloride salt generally increases its polarity and is expected to enhance its solubility in polar solvents, particularly water.[3] However, its solubility in organic solvents will be dictated by a balance of factors including the polarity of the solvent, its ability to form hydrogen bonds, and the overall lattice energy of the salt.

Theoretical Principles of Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is governed by the principle "like dissolves like." This principle is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular interactions are:

-

Ionic Interactions: As a salt, the primary forces holding the crystal lattice together are the ionic bonds between the 4-fluoroanilinium cation and the chloride anion. For dissolution to occur, the solvent must be able to solvate these ions effectively.

-

Hydrogen Bonding: The anilinium cation contains N-H bonds that can act as hydrogen bond donors. Solvents that are hydrogen bond acceptors (e.g., alcohols, dimethyl sulfoxide) can interact favorably with the cation.

-

Dipole-Dipole Interactions: The presence of the polar C-F and C-N bonds gives the 4-fluoroanilinium cation a significant dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific forces are present in all molecular interactions and will play a role in the solvation of the phenyl ring portion of the molecule.

Generally, polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF) are expected to be better solvents for this compound than non-polar solvents (like hexane or toluene).

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Methanol | Soluble | Not Specified | Qualitative data. |

| 4-Fluoroaniline-d4 | DMSO | ≥10 mg/mL | Not Specified | Data for deuterated free base.[4] |

| 4-Fluoroaniline-d4 | Ethanol | ≥10 mg/mL | Not Specified | Data for deuterated free base.[4] |

| 4-Fluoroaniline (Free Base) | Water | 33 g/L | 20 | [5][6][7][8] |

| 4-Fluoroaniline (Free Base) | Ethanol | Soluble | Not Specified | Qualitative data.[5] |

| 4-Fluoroaniline (Free Base) | Diethyl Ether | Soluble | Not Specified | Qualitative data.[5] |

| 4-Fluoroaniline (Free Base) | Chloroform | Slightly Soluble | Not Specified | Qualitative data.[5] |

| 4-Fluoroaniline (Free Base) | Acetone | Soluble | Not Specified | Qualitative data.[7] |

| 4-Fluoroaniline (Free Base) | Xylene | Soluble | Not Specified | Qualitative data.[7] |

| 4-Fluoroaniline (Free Base) | Carbon Tetrachloride | Soluble | Not Specified | Qualitative data.[7] |

| Aniline Hydrochloride (Analog) | Water | Highly Soluble | 18 | For comparison.[9] |

| Aniline Hydrochloride (Analog) | Methanol, Ethanol, 1-Propanol | Soluble | Not Specified | Studies on solubility in these solvents exist, suggesting good solubility.[10] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the equilibrium solubility method.

Materials and Equipment

-

This compound (of known purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

-

Thermostatic shaker, orbital shaker, or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle for several hours, ideally at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. The filtration should be done quickly to minimize temperature changes.

-

-

Quantification of Solute:

-

Method A: Gravimetric Analysis

-

Weigh the volumetric flask containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once all the solvent has been removed, re-weigh the flask containing the dried solute.

-

The mass of the dissolved solid can be calculated by difference.

-

Solubility can then be expressed in g/100 mL or other relevant units.

-

-

Method B: Chromatographic/Spectroscopic Analysis (e.g., HPLC-UV)

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC-UV or UV-Vis spectrophotometry.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Visualizations

Logical Relationship of Amine Salt Formation and Solubility

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. Buy this compound | 2146-07-8 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Fluoroaniline--d4 CAS#: 1093659-81-4 [m.chemicalbook.com]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]

- 7. 4-Fluoroaniline, 98% | Fisher Scientific [fishersci.ca]

- 8. lobachemie.com [lobachemie.com]

- 9. garudachem.com [garudachem.com]

- 10. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Fluoroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Fluoroaniline Hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic route from 4-fluoronitrobenzene, including experimental protocols, quantitative data, and purification methodologies.

Synthesis of 4-Fluoroaniline

The most common and efficient method for the synthesis of 4-fluoroaniline is the catalytic hydrogenation of 4-fluoronitrobenzene.[1][2] This process involves the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas.[3][4]

Reaction Scheme

The overall reaction for the synthesis of 4-fluoroaniline is as follows:

4-Fluoronitrobenzene + 3H₂ --(Catalyst)--> 4-Fluoroaniline + 2H₂O

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

This protocol is a representative example of the catalytic hydrogenation process.

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 4-fluoronitrobenzene (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 0.01-0.1 eq) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield crude 4-fluoroaniline as a yellow oil.[4]

Quantitative Data for Synthesis of 4-Fluoroaniline

| Parameter | Catalytic Hydrogenation (Pd/C) |

| Starting Material | 4-Fluoronitrobenzene |

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Pressure | 1-4 atm H₂ |

| Reaction Time | 3-6 hours |

| Typical Yield | >95% |

| Purity of Crude Product | High, often suitable for next step without further purification |

Synthesis of this compound

The crude 4-fluoroaniline can be converted to its hydrochloride salt by treatment with hydrochloric acid. This process facilitates purification and improves the stability and handling of the compound.

Reaction Scheme

The reaction for the formation of this compound is a simple acid-base reaction:

4-Fluoroaniline + HCl → this compound

Experimental Protocol: Salt Formation

Materials:

-

Crude 4-fluoroaniline

-

Ethanol

-

Anhydrous Hydrogen Chloride (HCl) gas or concentrated Hydrochloric Acid

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

Dissolve the crude 4-fluoroaniline in a suitable solvent, such as ethanol.[3]

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with stirring.

-

Continue the addition of HCl until the solution reaches a pH of approximately 0.5, at which point a precipitate of this compound will form.[3]

-

Collect the solid product by suction filtration.

-

Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain this compound.

Purification of this compound

Recrystallization is the primary method for the purification of this compound. The choice of solvent is crucial for obtaining a high yield of pure product.

Solvent Selection for Recrystallization

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aniline hydrochlorides, polar solvents or mixtures are often effective.

| Solvent/System | Rationale |

| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold water. A mixed solvent system can be optimized for good recovery. |

| Isopropanol | Often a good single solvent for the recrystallization of salts of organic bases. |

| Acidified Water | Using dilute aqueous HCl can suppress the dissociation of the salt and decrease solubility at lower temperatures. |

Experimental Protocol: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.

-

Slowly add hot water to the clear solution until it becomes slightly turbid (the saturation point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification of 4-Fluoroaniline HCl.

Purification Logic

Caption: Logical flow of the recrystallization purification process.

Characterization Data

The following table summarizes typical characterization data for 4-fluoroaniline. The data for the hydrochloride salt will show characteristic shifts in the NMR and IR spectra due to the protonation of the amine group.

| Technique | 4-Fluoroaniline |

| ¹H NMR (CDCl₃) | δ ~6.9 (m, 2H, Ar-H), ~6.6 (m, 2H, Ar-H), ~3.6 (s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ ~156 (d, J≈235 Hz, C-F), ~142 (s, C-N), ~116 (d, J≈8 Hz, CH), ~115 (d, J≈22 Hz, CH) |

| IR (neat) | ν ~3400-3300 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (N-H bend), ~1220 cm⁻¹ (C-F stretch) |

| Melting Point | -1.9 °C |

| Boiling Point | 187 °C |

| Appearance | Colorless to pale yellow liquid |

Note: Spectroscopic data for this compound will show a downfield shift for the aromatic protons and the disappearance of the N-H stretch in the 3400-3300 cm⁻¹ region, with the appearance of a broad N-H⁺ stretch at lower wavenumbers.

References

Spectral Analysis of 4-Fluoroaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-fluoroaniline, the free base of the target compound 4-fluoroaniline hydrochloride. Due to the limited availability of public spectral data for the hydrochloride salt, this document focuses on the spectral characteristics of the free base and provides expert analysis on the expected spectral changes upon protonation to the hydrochloride form. This information is crucial for the identification, characterization, and quality control of 4-fluoroaniline and its derivatives in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 4-fluoroaniline.

Expected Spectral Changes for this compound:

Upon formation of the hydrochloride salt, the nitrogen atom of the aniline becomes protonated (-NH₃⁺). This protonation induces significant changes in the electron density of the aromatic ring, leading to predictable shifts in the NMR spectra.

-

¹H NMR: The aromatic protons are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the -NH₃⁺ group. The N-H protons will appear as a broad singlet at a significantly downfield position, and its integration would correspond to three protons.

-

¹³C NMR: All carbon atoms in the aromatic ring are expected to experience a downfield shift. The carbon atom bonded to the nitrogen (C1) will show the most significant downfield shift.

Table 1: ¹H NMR Spectral Data for 4-Fluoroaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.89 | t | 2H | Ar-H |

| 6.62 | dd | 2H | Ar-H |

| 3.60 | s | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for 4-Fluoroaniline

| Chemical Shift (δ) ppm | Assignment |

| 156.38 (d, J = 235.2 Hz) | C-F |

| 142.57 (d, J = 2.0 Hz) | C-NH₂ |

| 116.10 (d, J = 7.6 Hz) | CH |

| 115.69 (d, J = 22.4 Hz) | CH |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below summarizes the main absorption bands for 4-fluoroaniline.

Expected Spectral Changes for this compound:

The formation of the anilinium ion (-NH₃⁺) in the hydrochloride salt will lead to notable changes in the IR spectrum.

-

The N-H stretching vibrations of the -NH₂ group (typically two bands around 3300-3500 cm⁻¹) will be replaced by the stretching vibrations of the -NH₃⁺ group, which appear as a broad band in the 2800-3200 cm⁻¹ region.

-

The N-H bending vibrations will also shift.

Table 3: IR Spectral Data for 4-Fluoroaniline

| Wavenumber (cm⁻¹) | Interpretation |

| 3430, 3350 | N-H stretching (asymmetric and symmetric) |

| 1630 | N-H bending |

| 1510 | C=C aromatic ring stretching |

| 1220 | C-F stretching |

| 820 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Spectral Changes for this compound:

In a typical mass spectrometry experiment (e.g., using electrospray ionization - ESI), the hydrochloride salt would likely not be observed directly. Instead, the spectrum will show the protonated molecule of the free base, [M+H]⁺, where M is 4-fluoroaniline. Therefore, the mass spectrum is expected to be very similar to that of the free base under acidic conditions. The molecular ion peak for 4-fluoroaniline (m/z 111) would be observed as the [M+H]⁺ ion at m/z 112.[2]

Table 4: Mass Spectrometry Data for 4-Fluoroaniline

| m/z | Relative Intensity (%) | Interpretation |

| 111 | 100 | Molecular Ion [M]⁺ |

| 84 | ~30 | [M - HCN]⁺ |

| 64 | ~6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation (for solid organic salts):

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the compound must be fully soluble.

-

Vortex the sample until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method for crystalline solids):

-

Thoroughly grind 1-2 mg of the crystalline this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the beam path and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (for organic hydrochlorides):

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer's ionization source.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used for the analysis of amines to observe the protonated molecule [M+H]⁺.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

References

A Technical Guide to the Health and Safety of 4-Fluoroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the health and safety information for 4-Fluoroaniline hydrochloride, a compound utilized as an intermediate in the manufacturing of pharmaceuticals and other chemicals.[1] Given its hazardous properties, a thorough understanding and implementation of safety protocols are critical for all personnel handling this substance.

Chemical and Physical Properties

4-Fluoroaniline is a light-colored to yellow-brown oily liquid.[1][2][3] It is characterized by the following properties:

| Property | Value | Source |

| Synonyms | 1-Amino-4-fluorobenzene, p-Fluoroaniline | [1][4] |

| CAS Number | 371-40-4 (for 4-Fluoroaniline free base) | [4][5] |

| Molecular Formula | C₆H₆FN | [4][5] |

| Molecular Weight | 111.12 g/mol | [1][3][4] |

| Appearance | Light-colored, yellow to brown oily liquid | [1][2][3] |

| Boiling Point | 187 °C (at 760 mmHg) | [6] |

| Flash Point | 73 °C (163.4 °F) | [6] |

| Solubility | Insoluble in water; 33 g/L at 20 °C | [1][2][6] |

| Log Kow (Partition Coefficient) | 1.15 | [6] |

Hazard Identification and GHS Classification

4-Fluoroaniline is classified as a hazardous substance under the Globally Harmonized System (GHS).[4] It is crucial to understand these classifications to ensure appropriate handling and emergency response.

| GHS Classification | Hazard Class | Hazard Code |

| Acute Toxicity, Oral | Category 4 | H302 |

| Skin Corrosion/Irritation | Category 1B | H314 |

| Serious Eye Damage/Irritation | Category 1 | H318 |

| Carcinogenicity | Category 2 | H351 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373 |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412 |

Hazard Statements (H-Statements):

-

H351: Suspected of causing cancer.[5]

-

H335: May cause respiratory irritation.[5]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

-

H412: Harmful to aquatic life with long lasting effects.[5]

Precautionary Statements (P-Statements) - Selected:

-

P201: Obtain special instructions before use.[5]

-

P260: Do not breathe mist/vapours/spray.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves, protective clothing, eye protection and face protection.[3][4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4][5]

-

P405: Store locked up.[5]

Toxicological Profile

Exposure to 4-Fluoroaniline can lead to severe health effects. The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4] Inhalation or ingestion may cause cyanosis (a bluish discoloration of the skin), headache, drowsiness, and nausea.[2][7] The liquid can be absorbed through the skin, causing similar symptoms.[2][7]

| Toxicity Data | Value / Result | Species | Source |

| LD50 Oral | 417 mg/kg | Rat | [4][6][7] |

| Skin Corrosion/Irritation | Severe skin irritation (24 h) | Rabbit | [4] |

| Serious Eye Damage/Irritation | Severe eye irritation (24 h) | Rabbit | [4] |

There is concern that this material may cause cancer or mutations, though sufficient data for a full assessment is not available.[5] High-dose animal studies have shown effects such as methemoglobinemia.[8]

Experimental Protocols & Methodologies

Detailed experimental protocols for the toxicological data cited are not fully available in standard safety data sheets. However, the data provided are typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50): The reported LD50 of 417 mg/kg in rats was likely determined using a method similar to OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).[4] This involves administering the substance to a group of fasted animals, followed by a period of observation for signs of toxicity and mortality.

-

Skin and Eye Irritation: The severe irritation noted in rabbits after 24 hours suggests methodologies aligned with OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).[4] These tests involve applying the substance to the skin or into the eye of the animal and observing for effects like erythema, edema, opacity, and other signs of damage over a set period.

Safe Handling, Storage, and Exposure Controls

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Handling:

-

Avoid all personal contact, including inhalation of vapors or mists.[4][5]

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE) at all times.[3]

-

Do not eat, drink, or smoke in the work area.[3]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[4][6]

Storage:

-

Keep containers tightly closed and sealed when not in use.[4][5]

-

Store away from incompatible materials, which include acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[4][9]

-

Store in a locked, secure area.[5]

Exposure Controls & Personal Protective Equipment (PPE):

-

Engineering Controls: A laboratory fume hood or other form of local exhaust ventilation is required.[10]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[1][4]

-

Skin Protection: Handle with chemical-resistant gloves. Wear a complete chemical-protective suit.[1][4]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate multi-purpose combination (US) or ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied-air respirator is necessary.[1][4]

Emergency Procedures

Immediate and appropriate action during an emergency is vital to minimize harm.

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately.[4] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush the skin with soap and copious amounts of water.[2] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][5] Remove contact lenses if possible.[5] Seek immediate medical attention.[3]

-

Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][3]

-

Specific Hazards: Combustion produces poisonous and corrosive gases, including hydrogen fluoride and nitrogen oxides.[2][4] Containers may explode when heated.[6]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7] Use a water spray to cool unopened containers.[4]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[4] Wear full PPE, including respiratory protection.[4] Ensure adequate ventilation and remove all sources of ignition.[4]

-

Containment: Prevent the substance from entering drains or waterways.[4] Contain the spill using inert materials like sand, earth, or vermiculite.[5]

-

Cleanup: Collect the spilled material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, labeled container for disposal.[4]

References

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. 4-Fluoroaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 9. benchchem.com [benchchem.com]

- 10. cleanchemlab.com [cleanchemlab.com]

4-Fluoroaniline Hydrochloride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroaniline hydrochloride (CAS No: 2146-07-8) is a versatile and pivotal building block in modern organic synthesis.[1] Its strategic importance lies in the presence of a fluorine atom at the para-position of the aniline ring, which imparts unique physicochemical properties to the parent molecule and its derivatives. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive compounds, making 4-fluoroaniline a sought-after precursor in the pharmaceutical and agrochemical industries.[2][3] This technical guide provides an in-depth overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, serving as a comprehensive resource for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-fluoroaniline and its hydrochloride salt is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of 4-Fluoroaniline and this compound

| Property | 4-Fluoroaniline | This compound | Reference(s) |

| CAS Number | 371-40-4 | 2146-07-8 | [1][2] |

| Molecular Formula | C₆H₆FN | C₆H₇ClFN | [1][2] |

| Molecular Weight | 111.12 g/mol | 147.58 g/mol | [1][2] |

| Appearance | Clear yellow to brown liquid | Colorless to pale yellow solid | [1][2] |

| Melting Point | -1.9 °C | Not specified | [4] |

| Boiling Point | 188 °C | Not specified | [2] |

| Density | 1.173 g/mL at 25 °C | Not specified | |

| Refractive Index (n20/D) | 1.539 | Not specified | |

| Solubility | Insoluble in water, soluble in organic solvents | Moderately soluble in water | [5] |

Table 2: Spectroscopic Data for 4-Fluoroaniline

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) | [1] |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H, and C-F bonds. | |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [5] |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile precursor for a wide range of chemical transformations. For most applications, the free base, 4-fluoroaniline, is required. This can be readily generated in situ or as a separate step by neutralizing the hydrochloride salt with a suitable base, such as sodium hydroxide or sodium bicarbonate.

N-Acylation

N-acylation of 4-fluoroaniline is a fundamental transformation to produce amides, which are common structural motifs in pharmaceuticals and can also serve as protecting groups.

Experimental Protocol: N-Acetylation of 4-Fluoroaniline

-

Materials: this compound, sodium hydroxide, acetic anhydride, hydrochloric acid, water, ethanol.

-

Procedure:

-

In a flask, dissolve this compound (1.0 eq) in water.

-

Slowly add a solution of sodium hydroxide (1.1 eq) with stirring to neutralize the hydrochloride and generate the free aniline.

-

To this solution, add acetic anhydride (1.1 eq) and stir vigorously.

-

An immediate precipitate of N-(4-fluorophenyl)acetamide should form.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-fluorophenyl)acetamide.

-

Table 3: Quantitative Data for N-Acylation of Substituted Anilines (Analogous Reaction)

| Acylating Agent | Base/Catalyst | Solvent | Reaction Time | Typical Yield | Reference(s) |

| Acetic Anhydride | Pyridine or Sodium Acetate | Pyridine, Acetic Acid, or Solvent-free | 30 min - 4 hours | 85-95% |

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The primary amino group of 4-fluoroaniline can be converted to a diazonium salt, a highly versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

Experimental Protocol: Diazotization of 4-Fluoroaniline and Subsequent Sandmeyer Reaction (Chlorination)

-

Materials: 4-fluoroaniline, concentrated hydrochloric acid, sodium nitrite, copper(I) chloride, water.

-

Procedure (Diazotization):

-

In a beaker, suspend 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes.

-

-

Procedure (Sandmeyer Reaction):

-

In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Effervescence (evolution of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product, 1-chloro-4-fluorobenzene, with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

-

Caption: Workflow for the Sandmeyer chlorination of 4-fluoroaniline.

Synthesis of Heterocycles

Fluorinated benzimidazoles are important scaffolds in medicinal chemistry. They can be synthesized by the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative. 4-Fluoroaniline can be a precursor to the required diamine.

Experimental Protocol: Synthesis of 2-Substituted-5-fluorobenzimidazoles

-

Materials: 4-Fluoroaniline, nitric acid, acetic anhydride, reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C), carboxylic acid (e.g., formic acid or 4-hydroxybenzoic acid), polyphosphoric acid (PPA).

-

Procedure (Illustrative Two-Step Synthesis):

-

Nitration and Reduction: Acetylate the amino group of 4-fluoroaniline, followed by nitration to introduce a nitro group ortho to the acetamido group. Subsequent hydrolysis and reduction of the nitro group yields 4-fluoro-1,2-phenylenediamine.

-

Cyclization (Phillips Reaction): Heat a mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0 eq) in polyphosphoric acid (PPA) at an elevated temperature (e.g., 150-200 °C) for several hours.

-

Pour the hot reaction mixture into ice water to precipitate the crude benzimidazole.

-

Neutralize with a base (e.g., ammonium hydroxide) and collect the solid by filtration.

-

Recrystallize the product from a suitable solvent (e.g., ethanol).

-

Table 4: Representative Yields for Fluorinated Benzimidazole Synthesis

| Benzimidazole Product | Yield | Reference(s) |

| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazide | 78% | [6] |

| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide | 82% | [6] |

| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2,4-difluorobenzylidene)benzohydrazide | 86% | [6] |

Fluoroquinolone antibiotics are a major class of antibacterial agents. The quinolone core is often synthesized using a substituted aniline as a starting material in reactions such as the Gould-Jacobs reaction. While many industrial syntheses use 3-chloro-4-fluoroaniline, the general principles are applicable.

Caption: Gould-Jacobs reaction for quinolone synthesis.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Fluoroaniline and its derivatives are crucial intermediates in the synthesis of several blockbuster drugs.

Gefitinib (Iressa®)

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the coupling of a quinazoline core with a substituted aniline, typically 3-chloro-4-fluoroaniline.

Signaling Pathway Inhibited by Gefitinib

Gefitinib inhibits the epidermal growth factor receptor (EGFR) signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, it prevents autophosphorylation and the activation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cancer cell proliferation and survival.[7][8]

Caption: Mechanism of action of Gefitinib on the EGFR signaling pathway.

Table 5: Quantitative Data for a Representative Gefitinib Synthesis Step

| Reaction Step | Reactants | Reagents/Conditions | Yield | Reference(s) |

| Nucleophilic Aromatic Substitution | 4-Chloro-6,7-dimethoxyquinazoline, 3-Chloro-4-fluoroaniline | Isopropanol, reflux | 98% | [9] |

| Final Step (Dechlorination) | Intermediate | H₂, Pd/C, NaOAc, MeOH | 14% (overall) |

Lapatinib (Tykerb®)

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2, used in the treatment of HER2-positive breast cancer. Its synthesis also relies on a substituted fluoroaniline derivative.

Signaling Pathway Inhibited by Lapatinib

Lapatinib blocks the ATP-binding sites of both EGFR (HER1) and HER2, thereby inhibiting their autophosphorylation and downstream signaling through the PI3K/AKT and MAPK pathways.[10][11][12][13] This dual inhibition can be effective in cancers that have developed resistance to single-target therapies.[14]

Caption: Mechanism of action of Lapatinib on EGFR and HER2 pathways.

Table 6: Quantitative Data for a Representative Lapatinib Synthesis

| Reaction Step | Overall Yield | Reference(s) |

| Five-step process from 6-iodoquinazolin-4-one | 48% | [15] |

| Six-step process (improved sustainability) | 53.3% |

Safety and Toxicology

4-Fluoroaniline and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

-

Toxicity: 4-Fluoroaniline can be absorbed through the skin and respiratory tract.[6] Exposure can cause irritation to the eyes, skin, and respiratory system. Systemic effects may include methemoglobinemia, leading to cyanosis, and potential liver damage.[6]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

Table 7: Toxicological Data for 4-Fluoroaniline

| Metric | Value | Species | Reference(s) |

| LD50 Oral | 417 mg/kg | Rat | [16] |

Conclusion

This compound is an indispensable building block in organic synthesis, particularly for the construction of fluorine-containing bioactive molecules. Its utility is demonstrated in a wide range of reactions, from fundamental transformations like acylation and diazotization to the complex, multi-step syntheses of life-saving pharmaceuticals. The strategic incorporation of the 4-fluorophenyl moiety often imparts desirable pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of its properties, key synthetic methodologies with detailed protocols, and its application in drug development, along with essential safety information. A thorough understanding and application of the principles and procedures outlined herein will enable researchers to effectively harness the synthetic potential of this valuable compound.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. acgpubs.org [acgpubs.org]

- 13. organicreactions.org [organicreactions.org]

- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Fluoroaniline Compounds: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroaniline, a halogenated aromatic amine, has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique physicochemical properties, imparted by the strategically positioned fluorine atom, offer significant advantages in modulating the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for 4-fluoroaniline and its derivatives. Detailed experimental protocols for prevalent synthetic routes, including the Balz-Schiemann reaction and the reduction of 4-fluoronitrobenzene, are presented alongside comparative quantitative data. Furthermore, this guide illustrates the principal synthetic pathways and logical progressions through detailed diagrams, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

4-Fluoroaniline (CAS RN: 371-40-4) is a primary arylamine distinguished by the substitution of a fluorine atom at the para-position of the aniline ring.[1] This structural modification has profound implications for its chemical reactivity and utility in the synthesis of complex organic molecules.[2] The high electronegativity of the fluorine atom influences the electron density distribution within the aromatic ring, thereby affecting its reactivity in electrophilic substitution and the basicity of the amino group.[3] Consequently, 4-fluoroaniline serves as a versatile intermediate in the production of a wide array of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3][4] Its incorporation into active pharmaceutical ingredients (APIs) has been shown to enhance therapeutic efficacy, improve metabolic stability, and favorably alter solubility.[2][3] This guide aims to provide a detailed technical overview of the historical context and synthetic evolution of this important compound.

Discovery and Historical Context

The journey of 4-fluoroaniline is intrinsically linked to the broader development of organofluorine chemistry. While a single discoverer is not widely credited, its first synthesis can be traced back to the early 20th century, a period marked by significant advancements in aromatic chemistry. A landmark development in the synthesis of aryl fluorides was the Balz-Schiemann reaction , first reported by German chemists Günther Balz and Günther Schiemann in 1927. This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring via the thermal decomposition of an aryl diazonium tetrafluoroborate salt, prepared from the corresponding aniline. This breakthrough was pivotal for the accessibility of a wide range of fluoroaromatic compounds, including 4-fluoroaniline.

Historically, two primary synthetic strategies have dominated the production of 4-fluoroaniline:

-

The Balz-Schiemann Reaction: This classic method involves the diazotization of aniline followed by treatment with fluoroboric acid to yield a diazonium tetrafluoroborate intermediate, which upon heating, decomposes to 4-fluoroaniline.[5]

-

Reduction of 4-Fluoronitrobenzene: This has become a more common and industrially scalable approach. It involves the initial synthesis of 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.[6] The reduction can be achieved through various methods, most notably catalytic hydrogenation or using reducing metals like iron powder in an acidic medium.

The evolution of these synthetic methods has been driven by the pursuit of higher yields, greater purity, improved safety, and more environmentally benign processes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 4-fluoroaniline is essential for its application in synthesis and for the characterization of its derivatives.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 371-40-4 | [2][7] |

| Molecular Formula | C₆H₆FN | [2][8] |

| Molecular Weight | 111.12 g/mol | [2][8] |

| Appearance | Clear pale yellow to red-brown oily liquid | [2][7] |

| Melting Point | -1.9 °C | [7][8] |

| Boiling Point | 186-188 °C | [2][8] |

| Density | 1.173 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.539 - 1.540 | [2][8] |

| Water Solubility | 33 g/L (20 °C) | [7] |

| Flash Point | 165 °F (74 °C) | [9] |

Spectroscopic Data

| Spectroscopy | Key Features and Observations | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) | [10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) | [10] |

| IR Spectroscopy | A broad band around 1153 cm⁻¹ corresponds to the C-F stretching vibration. | |

| Mass Spectrometry | Molecular ion (M+) peak at m/z = 111. | [11] |

Synthetic Methodologies and Experimental Protocols

The synthesis of 4-fluoroaniline can be broadly categorized into two main approaches: the direct fluorination of an aniline precursor and the reduction of a pre-fluorinated nitrobenzene.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from anilines. It proceeds via the formation and subsequent thermal decomposition of an aryldiazonium tetrafluoroborate salt.

Caption: The Balz-Schiemann reaction pathway for the synthesis of 4-fluoroaniline.

Experimental Protocol: Synthesis of 4-Fluorotoluene from p-Toluidine (Illustrative Example)

While a specific detailed protocol for 4-fluoroaniline is less common in recent literature due to the prevalence of other methods, the synthesis of 4-fluorotoluene from p-toluidine serves as an excellent illustrative example of the Balz-Schiemann reaction, with reported yields of approximately 89%.[5]

-

Diazotization: A solution of p-toluidine in aqueous fluoroboric acid (HBF₄) is cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the p-tolyldiazonium tetrafluoroborate precipitate.

-

Isolation: The precipitated diazonium salt is filtered, washed with cold water, and dried under vacuum.

-

Thermal Decomposition: The dry diazonium salt is gently heated until the evolution of nitrogen gas ceases.

-

Purification: The resulting crude 4-fluorotoluene is purified by distillation.

Reduction of 4-Fluoronitrobenzene

The reduction of 4-fluoronitrobenzene is the most common and industrially viable route to 4-fluoroaniline. This two-step process first involves the synthesis of 4-fluoronitrobenzene, typically via the Halex process from 4-chloronitrobenzene, followed by the reduction of the nitro group.[12]

Caption: General synthetic pathway for 4-fluoroaniline via the reduction of 4-fluoronitrobenzene.

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C [13]

-

Reaction Setup: To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL), 10% Pd/C (21 mg, 0.020 mmol) is added.

-

Hydrogenation: The reaction mixture is stirred and bubbled with hydrogen gas (H₂) at room temperature for 3 hours.

-

Work-up: The solid catalyst is removed by filtration and washed with dichloromethane (DCM, 25 mL).

-

Isolation: The filtrate and DCM washings are combined and concentrated under reduced pressure to yield 4-fluoroaniline as a clear yellow oil. A yield of 100% has been reported for this procedure.[13]

Reduction with iron powder in an acidic medium is a classic and cost-effective method.

Experimental Protocol: Reduction with Iron Powder (General Procedure)

-

Reaction Setup: A mixture of 4-fluoronitrobenzene, iron powder, ethanol, and water is placed in a reaction vessel.

-

Initiation: The mixture is heated to approximately 60 °C with stirring.

-

Reaction: Hydrochloric acid is slowly added to the mixture. The reaction is typically exothermic, and the temperature is maintained between 80-90 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled.

-

Extraction: The product is extracted with a suitable organic solvent. The work-up often involves filtration to remove iron residues and a basic wash to neutralize the acid.

Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Balz-Schiemann Reaction | Aniline | NaNO₂, HBF₄ | Moderate to Good (~89% for 4-fluorotoluene)[5] | Good for small-scale synthesis; introduces fluorine regioselectively. | Use of hazardous reagents (HBF₄); potential for explosive diazonium intermediates; often requires isolation of the diazonium salt. |